1-[2-(Piperidin-4-yloxy)ethyl]piperidine
Description
1-[2-(Piperidin-4-yloxy)ethyl]piperidine is a bis-piperidine compound featuring two piperidine rings connected via an ethyloxy linker at the 4-position of one ring. This structure confers unique physicochemical and pharmacological properties. Piperidine derivatives are widely studied for their roles in drug discovery due to their versatility in binding to biological targets, such as enzymes and receptors .
Properties
IUPAC Name |
1-(2-piperidin-4-yloxyethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-8-14(9-3-1)10-11-15-12-4-6-13-7-5-12/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGBPVDKVYYBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(Piperidin-4-yloxy)ethyl]piperidine is a chemical compound characterized by its unique piperidine ring structure, which suggests potential biological activities, particularly in the central nervous system. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₂₄N₂O and features two piperidine rings connected by an ethyl chain. The presence of the piperidin-4-yloxy group indicates potential interactions with various biological targets, similar to other piperidine-based compounds. Its structure is significant for understanding its mechanism of action and biological activity.
While specific mechanisms of action for this compound are not extensively documented, the structural characteristics suggest it may interact with neurotransmitter receptors or enzymes. Research on related piperidine derivatives indicates that they often act as receptor ligands, particularly for serotoninergic and dopaminergic receptors.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound may exhibit significant biological activities:
- Receptor Interaction: Piperidine derivatives have been studied for their ability to bind to various receptors. For example, compounds with similar structures have shown notable affinities for serotonin (5-HT) and dopamine (D) receptors, which are crucial in treating psychiatric disorders .
- Anticancer Applications: Some studies suggest that piperidine-based compounds can induce apoptosis in cancer cells through intrinsic pathways, potentially offering therapeutic benefits in oncology .
- Neuropharmacology: The structural features of this compound make it a candidate for further exploration in neuropharmacology, particularly in developing treatments for conditions like Alzheimer's disease due to its potential to inhibit acetylcholinesterase .
Comparative Analysis
The following table summarizes the biological activities and unique aspects of several compounds related to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Piperidinyl)-2-propanol | Contains a propanol group | Potentially different solubility and bioavailability |
| N-Methylpiperidine | Methyl substitution on nitrogen | Different receptor affinity due to steric effects |
| 4-Hydroxy-N-methylpiperidine | Hydroxyl group substitution | May exhibit different pharmacological properties |
| This compound | Piperidine rings linked by ethyl chain | Potential interactions with CNS receptors |
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing insights into their pharmacological profiles:
- Serotonergic and Dopaminergic Binding: A study evaluated a benzoylpiperidine derivative's affinity for serotoninergic and dopaminergic receptors, showing it could serve as a neuroleptic drug with reduced side effects compared to traditional antipsychotics .
- Antiparasitic Activity: Research on dihydroquinazolinone derivatives demonstrated that structural modifications could enhance metabolic stability while maintaining antiparasitic activity, suggesting similar strategies could be applied to optimize piperidine derivatives .
- Apoptosis Induction in Cancer Cells: Investigations into the effects of piperine (a related compound) on cancer cell lines revealed mechanisms involving mitochondrial membrane integrity and caspase activation, indicating potential pathways through which piperidine derivatives might exert anticancer effects .
Comparison with Similar Compounds
Target Compound :
- Structure : Two piperidine rings connected by an ethyloxy bridge at the 4-position.
- Key Functional Groups : Ether linkage, tertiary amines.
Similar Compounds :
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (Compound 21) : Structure: A benzyl-substituted piperidine with a benzoylaminoethyl side chain. Synthesis: Reductive amination using NaBH₃CN in methanol (pH 7) . Key Difference: The presence of a benzamide group instead of a piperidin-4-yloxy substituent.
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : Structure: Piperidinone core with acetyl, ethyl, and methoxyphenyl substituents. Synthesis: Crystallographic studies confirm the importance of substituents on the piperidine ring for stability .
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one :
Table 1: Structural Comparison
Pharmacological Activities
Target Compound :
Similar Compounds :
Compound 21 (Anti-AChE Activity) :
- IC₅₀ : 0.56 nM against acetylcholinesterase (AChE).
- Selectivity : 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).
E2020 (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) :
Table 2: Pharmacological Profiles
Physicochemical Properties
Target Compound :
- Polar Surface Area (tPSA) : Estimated ~30–40 Ų (due to tertiary amines and ether oxygen).
- logP : Predicted ~2.0–3.0 (moderate lipophilicity).
Comparison :
Compound 2 (1-(6-ethoxy-4-methyl-2-quinazolinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-3-piperidinecarboxamide) :
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one :
- tPSA : ~100 Ų (methoxy groups increase polarity).
- logP : ~3.5 (aromatic substituents enhance lipophilicity).
Q & A
Q. What are the optimized synthetic routes for 1-[2-(Piperidin-4-yloxy)ethyl]piperidine, and how can reaction conditions influence yield?
Methodological Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized using dichloromethane as a solvent and sodium hydroxide as a base to facilitate ether bond formation . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.
- Temperature : Controlled heating (40–60°C) avoids side reactions.
- Purification : Crystallization or column chromatography ensures >95% purity .
Yield optimization may require iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions on the piperidine rings (e.g., δ 2.5–3.5 ppm for piperidine protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 255.2) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar piperidine derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorogenic substrates to assess activity against targets like acetylcholinesterase or kinases .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) screen for antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Methodological Answer:
- Substituent Analysis : Compare analogs with variations in the piperidine oxygen linker (e.g., replacing ethyl with propyl groups) to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or pyrrolidine to modulate lipophilicity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins .
Q. How can solubility challenges in pharmacological assays be addressed?
Methodological Answer:
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence and radiometric assays to rule out artifact signals .
- Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>98%) and elemental analysis .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
